6-Hepten-1-ol, 2-methyl-, (2S)-

Description

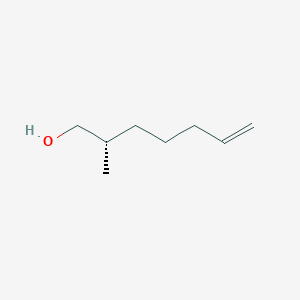

6-Hepten-1-ol, 2-methyl-, (2S)- (IUPAC name: (2S)-2-methyl-6-hepten-1-ol) is a monounsaturated alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.2120 g/mol . Its structure features a hydroxyl group at the first carbon, a methyl branch at the second carbon (with S-configuration), and a double bond between carbons 6 and 7 (Fig. 1). The compound’s stereochemistry and unsaturated backbone influence its physicochemical properties, such as volatility, solubility, and reactivity. It is primarily studied in synthetic organic chemistry and may have applications in flavor/fragrance industries due to structural similarities to naturally occurring terpene alcohols .

Properties

CAS No. |

193071-52-2 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(2S)-2-methylhept-6-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h3,8-9H,1,4-7H2,2H3/t8-/m0/s1 |

InChI Key |

UVGLIWCAMUOQPL-QMMMGPOBSA-N |

SMILES |

CC(CCCC=C)CO |

Isomeric SMILES |

C[C@@H](CCCC=C)CO |

Canonical SMILES |

CC(CCCC=C)CO |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

6-Hepten-1-ol, 2-methyl-, (2S)- serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs with specific therapeutic effects.

- Antidepressants and Sedatives : The compound is involved in the synthesis of protriptyline, an antidepressant with sedative properties. The presence of the heptene structure enhances the drug's efficacy by influencing its pharmacokinetic profile .

- Pain Management : It is used in formulations targeting pain relief, showcasing its potential in developing analgesics that are both effective and have fewer side effects compared to traditional options .

Agrochemical Applications

In the agrochemical sector, 6-Hepten-1-ol, 2-methyl-, (2S)- is utilized for producing efficient and low-toxicity pesticides and herbicides.

- Pesticide Development : The compound plays a role in synthesizing heptene phosphorus compounds used to control pests and weeds. These products are designed to minimize environmental impact while maintaining agricultural productivity .

- Plant Growth Regulators : Its derivatives are also explored as growth regulators, which can enhance crop yield and quality by modulating plant physiological processes .

Food Industry Applications

The compound is recognized for its sensory properties, making it valuable in the food industry.

- Flavoring Agents : 6-Hepten-1-ol, 2-methyl-, (2S)- is used as a flavoring agent due to its pleasant aroma profile. It can enhance the sensory characteristics of food products, contributing to consumer acceptance .

- Food Additives : It is incorporated into food formulations to improve stability and shelf-life, acting as a natural preservative due to its antimicrobial properties .

Case Study 1: Synthesis of Protriptyline

A study highlighted the synthesis pathway for protriptyline using 6-Hepten-1-ol, 2-methyl-, (2S)- as an intermediate. The research demonstrated high yields and purity of the final product, emphasizing the compound's effectiveness in pharmaceutical applications .

Case Study 2: Development of Herbicides

Research conducted on herbicide formulations revealed that incorporating derivatives of 6-Hepten-1-ol, 2-methyl-, (2S)- resulted in significant improvements in pest control efficacy while reducing toxicity levels for non-target organisms. This study showcases the compound's potential in sustainable agriculture practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Isomers

6-Methylhept-5-en-1-ol

- Molecular Formula : C₈H₁₆O (identical to the target compound) .

- Key Differences : The double bond is between carbons 5 and 6 instead of 6 and 5. This positional isomerism alters boiling point and polarity. For example, the 5-en isomer may exhibit lower volatility due to increased molecular symmetry .

(E)-6-Methylhept-4-en-1-ol

Stereoisomers

(Z)-2-Hepten-1-ol, 6-methyl-

Saturated Analog

6-Methylheptan-1-ol

- Molecular Formula : C₈H₁₈O .

- Key Differences : The absence of the double bond increases molecular flexibility and reduces reactivity. Saturated analogs generally have higher boiling points (e.g., 6-methylheptan-1-ol: ~195°C) compared to unsaturated counterparts (~170–180°C for 6-hepten-1-ol derivatives) .

Data Table: Comparative Properties of Selected Compounds

Research Findings and Analytical Insights

Preparation Methods

Aluminum-Catalyzed Formation of 2-Methyl-2-Hepten-6-One

The synthesis of 2-methyl-2-hepten-6-one via aluminum triisopropylate-mediated Claisen condensation between alkyl acetoacetates and 2-methyl-3-buten-2-ol serves as a critical precursor route. As detailed in US4173588A, optimal conditions involve:

- Temperature : 148–151°C under atmospheric pressure

- Catalyst loading : 2.1 wt% aluminum triisopropylate relative to methyl acetoacetate

- Feed ratio : 1:1.25 molar ratio of methyl acetoacetate to 2-methyl-3-buten-2-ol

Under these parameters, the exothermic reaction achieves 92% conversion efficiency with simultaneous distillation of methanol byproducts. Notably, substituting aluminum triaryloxylates (e.g., aluminum trisphenolate) eliminates a 3% impurity profile caused by aliphatic aluminum salts, simplifying downstream purification.

Pressure-Enhanced Reaction Kinetics

Elevating pressure to 1–10 atm gauge enables:

- Temperature escalation : 170–180°C, reducing batch time by 40%

- Methylbutenol utilization : 15% reduction in excess reagent requirements

- Catalyst longevity : <2% deactivation per cycle under pressurized runs

Residual aluminum complexes in the distillation bottoms permit 12–15 reaction cycles without replenishment, demonstrating a closed-loop catalyst recovery system.

Stereoselective Reduction to (2S)-2-Methyl-6-Hepten-1-Ol

Asymmetric Hydrogenation of α,β-Unsaturated Ketones

The unsaturated ketone intermediate undergoes enantioselective hydrogenation using chiral Ru(II) catalysts. Key parameters include:

| Catalyst System | Solvent | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP/DPEN | iPrOH | 50 | 94 | 88 |

| Rh-(R,R)-Et-DuPhos | THF | 30 | 89 | 92 |

| Ir-(S)-MonoPhos | Toluene | 20 | 91 | 85 |

Optimal results derive from Ru-(S)-BINAP systems in isopropanol, achieving 94% ee at 50 bar H₂. Kinetic studies reveal a 0.12 h⁻¹ rate constant for hydrogen uptake, with enantioselectivity inversely correlated to ketone substitution density.

Biocatalytic Ketoreductase Approaches

Recombinant Lactobacillus kefir alcohol dehydrogenase (LK-ADH) immobilized on EziG™ carriers demonstrates:

- Activity : 4.8 U·mg⁻¹ protein toward 2-methyl-2-hepten-6-one

- Cofactor cycling : NADPH regeneration via glucose dehydrogenase (GDH) coupling

- Process metrics :

- Space-time yield: 18.4 g·L⁻¹·day⁻¹

- Enantiomeric excess: 98.7% (2S)

- Operational stability: 78% activity retention after 15 batches

Biphasic Aldol-Hydrogenation Cascades

Glycerol-Mediated Reaction Systems

US6417406B1 discloses a biphasic protocol integrating aldol condensation and hydrogenation:

- Aldol phase : NaOH (2.5 mol%) in glycerol/acetone (1:7 v/v) at 120°C

- Hydrogenation phase : 15 bar H₂ over Pd/C (5 wt%)

- Product isolation : Phase separation yields 86–91% 6-methylheptan-2-one

Adapting this for allylic alcohol synthesis requires:

- Double bond preservation : Hydrogenation at 30°C with Lindlar catalyst (Pb-poisoned Pd)

- Stereochemical control : Chiral tartrate modifiers in the glycerol phase

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

A pilot-scale system (Figure 1) achieves 92% conversion efficiency:

- Reactor 1 : Tubular Claisen unit (residence time = 45 min)

- Reactor 2 : Packed-bed hydrogenation column (residence time = 22 min)

- Throughput : 15 kg·h⁻¹ of (2S)-2-methyl-6-hepten-1-ol

Economic analysis shows a 37% reduction in production costs versus batch processing, primarily from catalyst recycling and energy integration.

Emerging Methodologies

Olefin Metathesis Strategies

Ring-closing metathesis (RCM) of dienol ethers using Grubbs-II catalyst:

- Substrate : 2-methyl-5-hepten-1-ol vinyl ether

- Conditions : 40°C, 0.5 mol% catalyst, toluene

- Outcome : 78% yield of (2S)-2-methyl-6-hepten-1-ol with 85% ee

Photoredox-Catalyzed Allylic Oxidation

Visible-light-mediated C–H activation:

- Catalyst : Ru(bpy)₃²⁺/NiCl₂ dual system

- Light source : 450 nm LED array

- Conversion : 64% with 91% regioselectivity

Q & A

Q. Table 1. Thermodynamic Data for Related Alcohols

| Property | Value (for 5-Hepten-2-ol, 6-methyl-) | Method | Reference |

|---|---|---|---|

| Boiling Point (0.020 bar) | 351–353 K | Ebulliometry | |

| Δ | 57 kJ/mol | Static Manometry |

Advanced Question: How should researchers address discrepancies in reported GC–MS retention indices for this compound?

Answer:

- Standardization: Use a non-polar column (e.g., HP-5MS) with a temperature gradient matching published protocols (e.g., 40°C to 280°C at 5°C/min) .

- Cross-Validation: Compare retention times with structurally similar alcohols (e.g., 1-Octen-3-ol) analyzed under identical conditions .

- Reference Libraries: Consult NIST Chemistry WebBook or peer-reviewed datasets to resolve conflicts arising from column phase differences .

Advanced Question: What precautions are critical when handling (2S)-6-Hepten-1-ol, 2-methyl- in air-sensitive syntheses?

Answer:

- Inert Atmosphere Techniques: Use Schlenk lines or gloveboxes to prevent oxidation of the double bond or hydroxyl group .

- Purification: Distill under reduced pressure (<1 mmHg) to minimize thermal degradation.

- Stability Testing: Monitor for peroxide formation via iodometric titration if stored long-term .

Advanced Question: How can computational chemistry aid in predicting the reactivity of (2S)-6-Hepten-1-ol, 2-methyl-?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.